4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid
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Overview
Description
4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid is an organic compound that belongs to the class of benzanilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring. The molecular formula of this compound is C13H10N2O4, and it has a molecular weight of 258.23 g/mol .
Preparation Methods
The synthesis of 4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid typically involves the reaction of 6-oxo-1,6-dihydropyridine-3-carboxylic acid with 4-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or carbonyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid can be compared with other similar compounds, such as:
4-{[(2-amino-4-oxo-3,4-dihydropteridin-6-yl)methyl]amino}benzoic acid: This compound has a similar structure but contains a pteridine ring instead of a pyridine ring.
2-{[(6-oxo-1,6-dihydropyridin-3-yl)methyl]amino}-N-[4-propyl-3-quinolinyl]benzanilide: This compound has a quinoline ring and a propyl group, making it structurally different but functionally similar.
6-oxo-1,6-dihydropyridazine-3-carboxylic acid: This compound has a pyridazine ring instead of a pyridine ring, leading to different chemical properties and reactivity
Properties
CAS No. |
697257-15-1 |
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Molecular Formula |
C13H10N2O4 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
4-[(6-oxo-1H-pyridine-3-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C13H10N2O4/c16-11-6-3-9(7-14-11)12(17)15-10-4-1-8(2-5-10)13(18)19/h1-7H,(H,14,16)(H,15,17)(H,18,19) |
InChI Key |
LMAFYRNHUNGTBG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C2=CNC(=O)C=C2 |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C2=CNC(=O)C=C2 |
Origin of Product |
United States |
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